N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-fluorophenyl)oxalamide
Description
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(3-fluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O4/c18-12-5-4-6-13(9-12)20-16(22)15(21)19-10-14-11-23-17(24-14)7-2-1-3-8-17/h4-6,9,14H,1-3,7-8,10-11H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZAZOHLBXSPOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-fluorophenyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 1,4-dioxaspiro[4.5]decan-2-ylmethanol with oxalyl chloride to form the corresponding oxalyl chloride derivative. This intermediate is then reacted with 3-fluoroaniline to yield the final oxalamide product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the presence of a base, such as triethylamine, to neutralize the hydrochloric acid generated during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-fluorophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the oxalamide group to corresponding amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in a polar aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amines and other reduced forms of the original compound.
Substitution: Substituted fluorophenyl derivatives with various nucleophiles.
Scientific Research Applications
Structural Characteristics
The compound features a 1,4-dioxaspiro[4.5]decan moiety, which contributes to its three-dimensional conformation, enhancing its interaction with biological targets. The presence of the oxalamide functional group is significant for its chemical reactivity and biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-fluorophenyl)oxalamide exhibit promising anticancer properties. For instance, related oxalamide derivatives have shown significant growth inhibition against various cancer cell lines:
| Compound | Cell Lines Tested | Percent Growth Inhibition (%) |
|---|---|---|
| Compound A | SNB-19 | 86.61 |
| Compound B | OVCAR-8 | 85.26 |
| Compound C | NCI-H40 | 75.99 |
These results suggest that the oxalamide structure may play a crucial role in inhibiting tumor growth by interfering with cellular processes essential for cancer cell survival and proliferation .
Enzyme Inhibition
This compound has been shown to inhibit specific enzymes involved in critical metabolic pathways. For example, it targets Receptor Interacting Protein Kinase 1 (RIPK1) , which is implicated in necroptosis—a form of programmed cell death associated with inflammation and cell survival pathways. By inhibiting RIPK1's kinase activity, this compound could potentially modulate inflammatory responses and influence disease outcomes related to dysregulated cell death .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes that are critical for cancer metabolism or inflammatory pathways.
- Receptor Binding : It can bind to receptors that modulate signaling pathways involved in cell proliferation and apoptosis.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, indicating its ability to impact bacterial growth or survival .
Case Studies
Several case studies have documented the synthesis and evaluation of oxalamide derivatives similar to this compound:
- Synthesis and Characterization : Researchers synthesized various oxalamides using multi-step organic reactions and characterized their structures using spectroscopic methods.
- Biological Evaluation : In vitro assays were conducted to assess the anticancer efficacy against different cell lines, demonstrating the potential of these compounds as therapeutic agents.
- Mechanistic Studies : Further investigations revealed insights into the mechanism of action involving specific protein targets, elucidating how these compounds influence cellular signaling pathways .
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-fluorophenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure and the presence of the fluorophenyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table highlights key structural analogues and their substituent differences:
Metabolic and Pharmacokinetic Profiles
- Metabolic Stability: Oxalamides like S336 (No. 1768) show rapid metabolism in rat hepatocytes without amide hydrolysis, suggesting enzymatic modification of substituents rather than cleavage of the oxalamide core . The spirocyclic group in the target compound may further delay metabolism due to steric hindrance.
- Dimerization: Compounds such as N1-(4-(4-hydroxybenzoyl)phenyl)-N2-(4-methoxyphenethyl)-oxalamide (16) exhibit dimerization (23% dimer content), a phenomenon less likely in the target compound due to its bulky spirocyclic substituent .
Biological Activity
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-fluorophenyl)oxalamide is a synthetic compound notable for its unique spirocyclic structure and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and a summary of research findings.
Chemical Structure and Properties
The compound features a 1,4-dioxaspiro[4.5]decan moiety and an oxalamide functional group , which contribute to its distinct three-dimensional conformation and potential reactivity in biological systems. The molecular formula is , with a molecular weight of approximately 346.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₂O₄ |
| Molecular Weight | 346.4 g/mol |
| Structural Features | Spirocyclic structure |
| Functional Groups | Oxalamide |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Preliminary studies suggest that the compound may act as an inhibitor of receptor-interacting protein kinase 1 (RIPK1) , which plays a crucial role in regulating necroptosis (a form of programmed cell death) and inflammation.
Key Mechanisms:
- Inhibition of RIPK1 : This inhibition affects downstream signaling pathways associated with inflammation and cell survival, making the compound significant in studies related to apoptosis and necroptosis.
- Modulation of Enzyme Activity : The oxalamide functional group may interact with various enzymes, potentially influencing their activity and contributing to anti-inflammatory effects.
Biological Activity Studies
Research has explored various biological activities associated with this compound, including anti-inflammatory and analgesic properties.
Case Study Overview
- Anti-inflammatory Effects : In vitro studies demonstrated that this compound reduced the production of pro-inflammatory cytokines in human cell lines.
- Analgesic Properties : Animal models showed that administration of the compound resulted in significant pain relief compared to control groups, suggesting its potential as an analgesic agent.
- Antimicrobial Activity : Initial screening indicated that the compound exhibited activity against certain bacterial strains, although further studies are needed to elucidate its spectrum of antimicrobial action.
Summary of Research Findings
A comprehensive review of literature reveals promising results regarding the biological activities of this compound:
| Study Type | Findings |
|---|---|
| In vitro Cytokine Studies | Reduced pro-inflammatory cytokine levels |
| Animal Pain Models | Significant analgesic effects observed |
| Antimicrobial Screening | Activity against select bacterial strains |
Q & A
Basic: What are the key considerations for synthesizing N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-fluorophenyl)oxalamide?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:
- Coupling Reactions : Oxalamide bond formation via activation of carboxylic acid derivatives (e.g., using EDCI/HOBt) .
- Spirocyclic Ring Construction : Cyclization of 1,4-dioxaspiro[4.5]decane derivatives under acidic or thermal conditions, as seen in related spiro compounds .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity.
| Step | Key Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Spiro ring formation | Ethylene glycol, ketone derivative, acid catalyst | 60–70% | |
| Oxalamide coupling | EDCI, HOBt, DMF, RT | 75–85% |
Advanced: How can structural conformation and electronic properties of this compound be analyzed to predict reactivity?
Methodological Answer:
Advanced techniques include:
- X-ray Crystallography : Resolves spirocyclic conformation and intermolecular interactions (e.g., hydrogen bonding) .
- DFT Calculations : Predicts electron density distribution, HOMO-LUMO gaps, and nucleophilic/electrophilic sites.
- Spectroscopy :
Basic: What physicochemical properties are critical for in vitro assays?
Methodological Answer:
Key parameters:
- Solubility : Test in DMSO (stock solution) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy. Adjust with co-solvents (e.g., PEG-400) if needed .
- LogP : Determine via shake-flask method or HPLC retention time (C18 column, acetonitrile/water gradient) .
- Stability : Monitor degradation in buffer (pH 2–9) and plasma via LC-MS over 24 hours .
Advanced: How can target engagement and mechanism of action be validated experimentally?
Methodological Answer:
- Enzyme Inhibition Assays : Use fluorescence-based or radiometric assays (e.g., kinase or protease targets) with IC determination .
- Cellular Uptake Studies : LC-MS quantification in cell lysates after incubation (e.g., in cancer cell lines) .
- Molecular Docking : Compare binding poses in spirocyclic vs. non-spiro analogs using AutoDock Vina or Schrödinger .
Advanced: How to resolve contradictory structure-activity relationship (SAR) data in analogs?
Methodological Answer:
- SAR Table : Systematically compare substituent effects (e.g., fluorophenyl vs. methoxyphenyl):
| Substituent | Bioactivity (IC, nM) | Solubility (µg/mL) | Reference |
|---|---|---|---|
| 3-Fluorophenyl | 120 ± 15 | 25 | |
| 4-Chlorophenyl | 85 ± 10 | 18 |
- Contradiction Analysis : Use free-energy perturbation (FEP) simulations to model subtle steric/electronic effects .
Advanced: What computational strategies optimize metabolic stability?
Methodological Answer:
- CYP450 Metabolism Prediction : Use StarDrop or MetaCore to identify vulnerable sites (e.g., spirocyclic ether oxidation) .
- In Silico Modifications : Introduce electron-withdrawing groups (e.g., CF) to block CYP3A4-mediated degradation .
- Validation : Microsomal stability assays (human liver microsomes, NADPH cofactor) with LC-MS quantification .
Basic: Which analytical methods ensure batch-to-batch consistency?
Methodological Answer:
- HPLC-PDA : Use C18 column (5 µm, 150 mm), 1.0 mL/min flow, 254 nm detection. Retention time ±0.1 min indicates purity .
- Elemental Analysis : Confirm C, H, N, O, F content within ±0.3% theoretical values .
- Chiral Purity : Chiral HPLC (e.g., Chiralpak AD-H column) for spiro center configuration .
Advanced: How to address low bioavailability in preclinical models?
Methodological Answer:
- Salt Formation : Screen with counterions (e.g., HCl, sodium) to enhance solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (50–100 nm) for sustained release .
- PK/PD Modeling : Fit non-compartmental models (e.g., WinNonlin) to optimize dosing regimens .
Advanced: What strategies mitigate off-target effects in kinase assays?
Methodological Answer:
- Selectivity Panels : Screen against 50+ kinases (e.g., Eurofins KinaseProfiler) .
- Proteome-Wide Profiling : Use affinity-based pulldown with quantitative MS (e.g., TMT labeling) .
- Cryo-EM : Resolve compound-target complexes at near-atomic resolution to refine binding pockets .
Basic: What safety protocols are essential during handling?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and goggles for solid/liquid handling .
- Ventilation : Use fume hoods during solvent evaporation (e.g., DCM, DMF) .
- Waste Disposal : Segregate halogenated (spirocyclic ether) and non-halogenated waste per EPA guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
